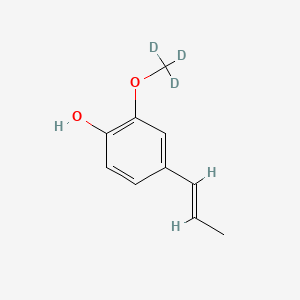
7-O-Methylaloesinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-O-Methylaloesinol is a C-glycosyl chromone compound isolated from the leaf exudate of Aloe capensis. It is identified as 8-C-β-D-glucopyranosyl β-2-[2-®-hydroxypropyl]-7-methoxy-5-methyl-4H-1-benzopyran-4-one . This compound has garnered interest due to its potential therapeutic properties and its role in various biological processes.
Preparation Methods
7-O-Methylaloesinol can be isolated from the leaf exudate of Aloe capensis through a series of extraction and chromatographic techniques. The dried leaf exudate is dissolved in water and extracted with ethyl acetate. The aqueous layer is further extracted with water-saturated n-butanol. The butanol layer is then concentrated and subjected to column chromatography on silica gel using chloroform/methanol as the eluent .
Chemical Reactions Analysis
7-O-Methylaloesinol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
7-O-Methylaloesinol has been studied for its significant inhibitory effects against TNF-α-induced NF-κB transcriptional activity, with an IC50 value of 29.07 μM . This makes it a potential candidate for research in anti-inflammatory and anti-cancer therapies. Additionally, its role in modulating biochemical and molecular pathways has been explored in various scientific studies .
Mechanism of Action
The mechanism of action of 7-O-Methylaloesinol involves the inhibition of NF-κB transcriptional activity. NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. By inhibiting this pathway, this compound can potentially reduce inflammation and inhibit cancer cell proliferation .
Comparison with Similar Compounds
7-O-Methylaloesinol is unique due to its specific glycosylation pattern and chromone structure. Similar compounds include other C-glycosyl chromones like aloesin and neoaloesin A, which are also isolated from Aloe species . These compounds share similar biological activities but differ in their specific molecular structures and glycosylation patterns.
Properties
Molecular Formula |
C20H26O9 |
|---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
2-[(2R)-2-hydroxypropyl]-7-methoxy-5-methyl-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one |
InChI |
InChI=1S/C20H26O9/c1-8-4-12(27-3)15(20-18(26)17(25)16(24)13(7-21)29-20)19-14(8)11(23)6-10(28-19)5-9(2)22/h4,6,9,13,16-18,20-22,24-26H,5,7H2,1-3H3/t9-,13-,16-,17+,18-,20+/m1/s1 |
InChI Key |
RNWHJIWNYIOZFG-BEDFBCNSSA-N |
Isomeric SMILES |
CC1=CC(=C(C2=C1C(=O)C=C(O2)C[C@@H](C)O)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC |
Canonical SMILES |
CC1=CC(=C(C2=C1C(=O)C=C(O2)CC(C)O)C3C(C(C(C(O3)CO)O)O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


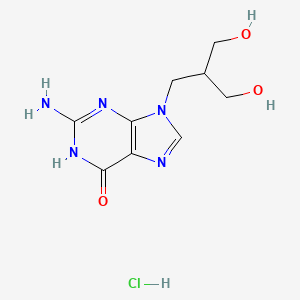
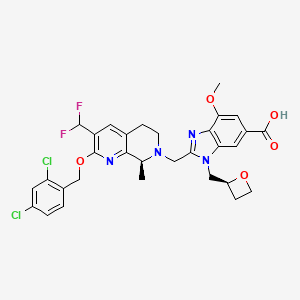
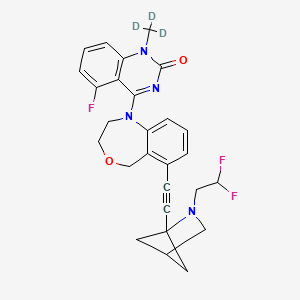
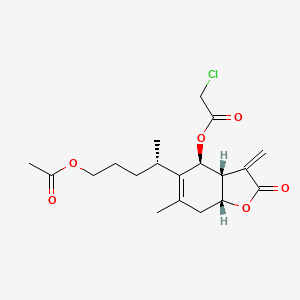
![5-[[5-[(3aS,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]carbamoyl]-N-[3,5-bis(trifluoromethyl)phenyl]-1H-indole-2-carboxamide](/img/structure/B12378306.png)
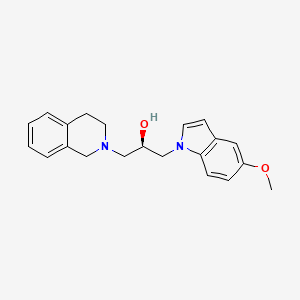
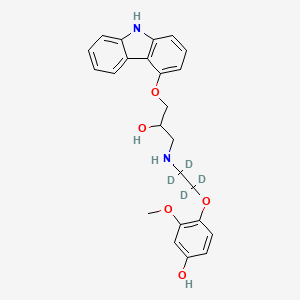
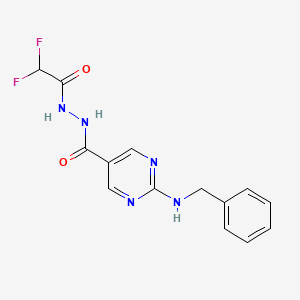
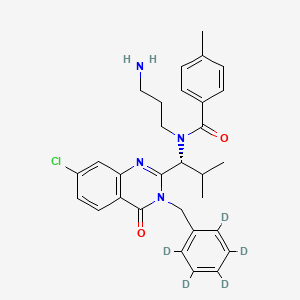

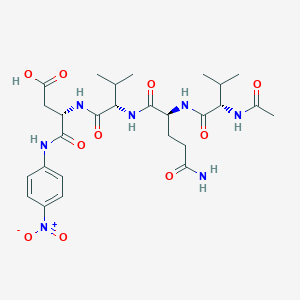
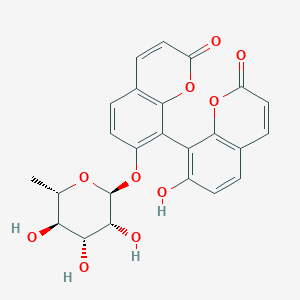
![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] tetracosanethioate;azane](/img/structure/B12378359.png)
